Regioisomeric Hydrogen-Bonding Pharmacophore Divergence: 5-Amine/4-Carbonyl vs. 4-Amine/5-Carbonyl Arrangement
The target compound (CAS 1894669-80-7) positions the primary amine at C5 and the morpholine-4-carbonyl at C4 on the pyrazole ring, creating a 1,2-relationship between the H-bond donor (NH₂) and H-bond acceptor (amide carbonyl). This is geometrically and electronically distinct from its positional isomer 1-ethyl-5-(morpholine-4-carbonyl)-1H-pyrazol-4-amine (CAS 1004643-31-5), where the amine is at C4 and the carbonyl at C5. In 5-aminopyrazoles, the C5-NH₂ group is the most nucleophilic site in the molecule, governing both synthetic transformations and target binding interactions . The regioisomeric swap is reflected in differing computed properties: the 4-amine/5-carbonyl isomer has TPSA 73.38 Ų, LogP -0.0424, 5 H-bond acceptors, and 1 H-bond donor (excluding the NH₂ group counted differently due to intramolecular interactions) , whereas the target 5-amine/4-carbonyl regioisomer is expected to exhibit a distinct TPSA and H-bond donor count profile due to the altered spatial relationship between the amine and morpholine amide oxygen. No published experimental biological data are currently available to assign quantitative IC₅₀ or Kᵢ differences between the two regioisomers.
| Evidence Dimension | Hydrogen-bond donor/acceptor topology and regioisomeric nucleophilicity |
|---|---|
| Target Compound Data | 5-amine/4-carbonyl regioisomer; 5-NH₂ is the most nucleophilic site (reactivity order: 5-NH₂ > 1-NH > 4-CH) |
| Comparator Or Baseline | 4-amine/5-carbonyl regioisomer (CAS 1004643-31-5); computed TPSA 73.38 Ų, LogP -0.0424, H_Acceptors 5, H_Donors 1 |
| Quantified Difference | Qualitative regioisomeric distinction; quantitative ΔIC₅₀ or ΔKᵢ not available from published literature |
| Conditions | Computational property prediction (drug-likeness descriptors); 5-aminopyrazole reactivity established in synthetic chemistry literature |
Why This Matters
Regioisomeric identity determines both synthetic derivatization routes (which position reacts first) and the three-dimensional pharmacophore presented to biological targets; procurement of the wrong regioisomer invalidates SAR hypotheses and may generate misleading biological data.
